N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]glycinamide
Overview
Description
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]glycinamide is a complex organic compound with a unique structure that includes both sulfonyl and glycinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]glycinamide typically involves multiple steps. One common method includes the reaction of N-methylglycinamide with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonylated intermediate. This intermediate is then reacted with 4-isopropylphenylamine to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the sulfonyl group.
Substitution: Substituted derivatives where the sulfonyl group is replaced by nucleophiles.
Scientific Research Applications
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The glycinamide moiety may interact with receptors or enzymes, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or analgesic responses .
Comparison with Similar Compounds
Similar Compounds
N-phenylglycinamide: Lacks the sulfonyl and isopropyl groups, resulting in different chemical properties and biological activities.
N-methyl-N-phenylglycinamide: Similar structure but without the sulfonyl group, leading to different reactivity and applications.
N-(4-methylphenyl)sulfonylglycinamide: Contains the sulfonyl group but lacks the isopropyl group, affecting its overall properties.
Uniqueness
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]glycinamide is unique due to the combination of its sulfonyl and glycinamide groups, along with the presence of the isopropyl group. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14(2)16-7-9-17(10-8-16)20-19(22)13-21(4)25(23,24)18-11-5-15(3)6-12-18/h5-12,14H,13H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYZZVKNCTZZLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.